molecular formula C43H58N4O9S2 B15144214 Dbco-peg4-SS-tco

Dbco-peg4-SS-tco

Cat. No.: B15144214
M. Wt: 839.1 g/mol
InChI Key: PLNJLVRXRBJPOE-FXUJNMGCSA-N
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Description

Dbco-peg4-SS-tco: is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It combines the properties of dibenzocyclooctyne (DBCO), polyethylene glycol (PEG) with four units, a disulfide bond (SS), and trans-cyclooctene (TCO). This compound is particularly useful in click chemistry and bioconjugation applications due to its ability to undergo strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse electron demand Diels-Alder (iEDDA) reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis of DBCO-PEG4-SS-TCO:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    Inverse Electron Demand Diels-Alder (iEDDA) Reaction:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

Properties

Molecular Formula

C43H58N4O9S2

Molecular Weight

839.1 g/mol

IUPAC Name

[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]ethyl]carbamate

InChI

InChI=1S/C43H58N4O9S2/c48-40(18-19-42(50)47-34-37-12-7-6-10-35(37)16-17-36-11-8-9-15-39(36)47)44-21-25-53-27-29-55-31-30-54-28-26-52-24-20-41(49)45-22-32-57-58-33-23-46-43(51)56-38-13-4-2-1-3-5-14-38/h1-2,6-12,15,38H,3-5,13-14,18-34H2,(H,44,48)(H,45,49)(H,46,51)/b2-1+/t38-/m1/s1

InChI Key

PLNJLVRXRBJPOE-FXUJNMGCSA-N

Isomeric SMILES

C1C/C=C/CC[C@H](C1)OC(=O)NCCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Origin of Product

United States

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